molecular formula C9H10N4O2 B8405702 5,6-Diamino-1-methylquinazolin-2,4-dione

5,6-Diamino-1-methylquinazolin-2,4-dione

Cat. No.: B8405702
M. Wt: 206.20 g/mol
InChI Key: SXKPGZKBOFHXQC-UHFFFAOYSA-N
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Description

5,6-Diamino-1-methylquinazolin-2,4-dione is a quinazoline derivative characterized by a bicyclic aromatic system with two nitrogen atoms in the quinazoline core. The compound features a methyl group at position 1 and amino substituents at positions 5 and 4. A high-yield synthesis route (91.6% overall yield) for a closely related pyrimidine dione, 5,6-diamino-1-methyl-2,4(1H,3H)-pyrimidinedione, has been documented via sequential reactions involving methylurea, ethyl cyanoacetate, and acidification steps .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5,6-diamino-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C9H10N4O2/c1-13-5-3-2-4(10)7(11)6(5)8(14)12-9(13)15/h2-3H,10-11H2,1H3,(H,12,14,15)

InChI Key

SXKPGZKBOFHXQC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C=C2)N)N)C(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Quinazoline Derivatives with Amino Substituents

6-Chloro-7-[5,6-dimethyl-2-(1,3-thiazol-2-yl)benzimidazol-1-yl]quinazoline-2,4-diamine
  • Core Structure : Quinazoline with 2,4-diamine groups.
  • Substituents : A 6-chloro group, a 7-substituted benzimidazole-thiazole moiety, and 5,6-dimethyl groups.
  • Molecular Formula : C20H16ClN7S.
  • This contrasts with the simpler 5,6-diamino-1-methylquinazolin-2,4-dione, which lacks halogen or fused heterocyclic substituents .

Dione-Containing Heterocycles

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
  • Core Structure : Pyrrolo-pyrazine dione.
  • Substituents : Hexahydro rings with 3-(2-methylpropyl) or 3-(2-phenylmethyl) groups.
  • Biological Activity: Demonstrated antimicrobial and antioxidant properties in microbial systems. The dione moiety facilitates redox activity, a feature shared with 5,6-diamino-1-methylquinazolin-2,4-dione.
2,5-Cyclohexadiene-1,4-dione Derivatives
  • Core Structure: Non-aromatic dione system.
  • Substituents : Hydroxy, methoxy, and methyl groups.
  • Biological Activity : Exhibits antimicrobial activity but lacks the rigidity of quinazoline-based diones, leading to weaker target affinity. This highlights the importance of aromaticity in optimizing bioactivity .

Pyrimidine Diones

5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
  • Core Structure: Pyrimidine dione (monocyclic system).
  • Substituents: 1-methyl and 5,6-diamino groups.
  • Synthesis: Produced via methylurea and ethyl cyanoacetate cyclization. While structurally analogous to quinazoline diones, the monocyclic pyrimidine system reduces planarity and π-conjugation, likely diminishing interactions with biological macromolecules compared to bicyclic quinazolines .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties References
5,6-Diamino-1-methylquinazolin-2,4-dione Quinazoline dione 1-methyl, 5,6-diamino C9H10N4O2 High synthetic yield (91.6%)
6-Chloro-7-substituted quinazoline Quinazoline 6-chloro, 7-benzimidazole-thiazole C20H16ClN7S Enhanced steric hindrance
Imidazo[4,5-g]quinazoline derivatives Fused imidazole-quinazoline Triaryl groups Varies Improved π-π stacking
Pyrrolo[1,2-a]pyrazine-1,4-dione Pyrrolo-pyrazine Hexahydro, alkyl/aryl substituents Varies Antimicrobial/antioxidant activity
2,5-Cyclohexadiene-1,4-dione Non-aromatic dione Hydroxy, methoxy, methyl Varies Moderate antimicrobial activity

Key Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis achieves a 91.6% yield, outperforming many multi-step routes for substituted quinazolines (e.g., imidazo derivatives requiring aldehyde condensations) .
  • Structural Advantages: The quinazoline core offers rigidity and nitrogen-rich aromaticity, advantageous for drug design compared to non-aromatic diones or monocyclic pyrimidines .

Q & A

Q. How can mixed-methods approaches resolve gaps in the compound’s environmental fate studies?

  • Methodological Answer : Integrate lab-scale photodegradation experiments (simulated sunlight, LC-MS analysis) with field sampling (HPLC-TOF) and ecological modeling (QSPR for biodegradation rates). Use geospatial tools to map environmental persistence in aquatic vs. terrestrial systems .

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